Cas no 1006-64-0 (2-Phenylpyrrolidine)

2-Phenylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-Phenylpyrrolidine
- 2-phenyl-pyrrolidine
- 2-Phenyl-pyrrolidin
- Pyrrolidine,2-phenyl
- (?à)-2-Phenylpyrrolidine
- 5-Phenylpyrrolidine
- NSC 94961
- AKOS BB-8859
- Pyrrolidine,2-Phenyl-
- 2-PHENYLPYRROLIDINE HCL
- (RS)-2-phenylpyrrolidine
- 2-PHENYLPYRROLIDINE 95%
- 2-PHENYL-PYRROLIDINE >97%
- pyrrolidine, 2-phenyl-
- (2S)-2-phenylpyrrolidine
- AK129122
- NSC94961
- rac-2-phenylpyrrolidine
- (RS)-2-phenyl-pyrrolidine
- Oprea1_853234
- 2-Phenylpyrrolidine, AldrichCPR
- STK893617
- SBB056158
- BBL020911
- AB09387
- Q610
- SY063719
- AK129355
- AB0
- SB15998
- AB29151
- CHEMBL369366
- W-200630
- EN300-26453
- AKOS000118067
- MFCD06762513
- JUTDHSGANMHVIC-UHFFFAOYSA-N
- NSC-94961
- SY060796
- SY099555
- AM20050516
- (2S)-2-phenylpyrrolidin-1-ium
- AKOS016341138
- Z223138744
- SCHEMBL21232
- MFCD06762549
- MFCD01631835
- 1006-64-0
- NoName_3649
- AC-2231
- PS-3577
- DTXSID40903061
- BB 0220656
- FT-0601694
- CS-W008926
- DB-006212
- (+/-)-2-phenylpyrrolidine
-
- MDL: MFCD01631835
- インチ: 1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2
- InChIKey: JUTDHSGANMHVIC-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 147.104799g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 147.104799g/mol
- 単一同位体質量: 147.104799g/mol
- 水素結合トポロジー分子極性表面積: 12Ų
- 重原子数: 11
- 複雑さ: 116
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- ふってん: 237°C at 760 mmHg
- PSA: 12.03000
- LogP: 2.43990
2-Phenylpyrrolidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 36/37/38-52-36-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
- セキュリティ用語:S26-36/37/39
- リスク用語:R36/37/38
2-Phenylpyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Phenylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3277-10G |
2-phenylpyrrolidine |
1006-64-0 | 97% | 10g |
¥ 547.00 | 2023-04-04 | |
Enamine | EN300-26453-10.0g |
2-phenylpyrrolidine |
1006-64-0 | 95% | 10.0g |
$195.0 | 2024-06-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2907-1G |
2-Phenylpyrrolidine |
1006-64-0 | >95.0%(GC)(T) | 1g |
¥590.00 | 2024-04-18 | |
Enamine | EN300-26453-0.1g |
2-phenylpyrrolidine |
1006-64-0 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
TRC | P998438-10mg |
2-Phenylpyrrolidine |
1006-64-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB170630-10 g |
2-Phenylpyrrolidine, 95%; . |
1006-64-0 | 95% | 10g |
€247.30 | 2023-05-07 | |
eNovation Chemicals LLC | D521167-5g |
2-Phenylpyrrolidine |
1006-64-0 | 97% | 5g |
$1250 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34540-1g |
2-Phenylpyrrolidine |
1006-64-0 | 1g |
¥96.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D387729-5g |
2-Phenylpyrrolidine |
1006-64-0 | 97% | 5g |
$575 | 2024-05-24 | |
Chemenu | CM199065-25g |
2-Phenylpyrrolidine |
1006-64-0 | 95%+ | 25g |
$260 | 2023-03-07 |
2-Phenylpyrrolidine 関連文献
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1. XY–ZH systems as potential 1,3-dipoles. Part 7. Stereochemistry of the cycloaddition of imines of α-amino acid esters to fumarate and maleate estersRonald Grigg,James Kemp,William J. Warnock J. Chem. Soc. Perkin Trans. 1 1987 2275
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Yu Zhang,Zi-Juan Yi,Ai-Mei Yang,Jia-Ming Guo,Xin Li,Bang-Guo Wei Org. Biomol. Chem. 2023 21 1303
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Frank D. King,Stephen Caddick Org. Biomol. Chem. 2011 9 4361
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Dang Xuan Long,Makoto Karakawa,Yong-Young Noh Phys. Chem. Chem. Phys. 2016 18 23904
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5. XY–ZH systems as potential 1,3-dipoles. Part 6. Metallo-1,3-dipoles. Cycloadditions of divalent metal complexes of glycine and alanine imines to electronegative olefinsRonald Grigg,Visuvanathar Sridharan,Sunit Thianpatanagul J. Chem. Soc. Perkin Trans. 1 1986 1669
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Dang Xuan Long,Makoto Karakawa,Yong-Young Noh Phys. Chem. Chem. Phys. 2016 18 23904
-
7. BiotransformationsGideon Grogan Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2007 103 223
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8. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketiminesErika Leemans,Sven Mangelinckx,Norbert De Kimpe Chem. Commun. 2010 46 3122
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Juan Mancebo-Aracil,Carmen Nájera,José M. Sansano Org. Biomol. Chem. 2013 11 662
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Heidrun Gruber-Woelfler,Georg J. Lichtenegger,Christoph Neubauer,Eleonora Polo,Johannes G. Khinast Dalton Trans. 2012 41 12711
2-Phenylpyrrolidineに関する追加情報
Recent Advances in the Study of 2-Phenylpyrrolidine (CAS: 1006-64-0) in Chemical Biology and Pharmaceutical Research
2-Phenylpyrrolidine (CAS: 1006-64-0) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by a pyrrolidine ring substituted with a phenyl group, has been explored for its diverse biological activities and synthetic utility. Recent studies have focused on its role as a building block for drug discovery, its pharmacological properties, and its potential as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Phenylpyrrolidine as a key intermediate in the synthesis of dopamine receptor modulators. The research team demonstrated that derivatives of 2-Phenylpyrrolidine exhibited selective binding to D2-like dopamine receptors, with potential applications in neurological disorders. The study utilized molecular docking simulations and in vitro binding assays to characterize the interactions, revealing specific structural features that contribute to receptor affinity.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the development of 2-Phenylpyrrolidine-containing compounds with potent activity against drug-resistant bacterial strains. The researchers synthesized a series of analogs and evaluated their antibacterial properties, identifying several lead compounds with minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA).
Pharmacokinetic studies of 2-Phenylpyrrolidine derivatives have also advanced significantly. A 2023 preclinical study demonstrated improved blood-brain barrier penetration for certain analogs, suggesting potential for central nervous system (CNS) drug development. The research highlighted the importance of the phenyl substitution pattern on the pyrrolidine ring in determining metabolic stability and distribution properties.
Recent synthetic methodology developments have expanded access to enantiomerically pure 2-Phenylpyrrolidine derivatives. A 2024 report in Organic Letters described an asymmetric hydrogenation protocol using chiral catalysts that provides access to both (R)- and (S)-enantiomers with excellent enantioselectivity (>99% ee). This advancement is particularly significant for structure-activity relationship studies and the development of stereoselective drugs.
The safety profile of 2-Phenylpyrrolidine has been the subject of recent toxicological investigations. While the parent compound shows relatively low acute toxicity (LD50 > 500 mg/kg in rodent studies), certain derivatives have demonstrated more potent biological effects that require careful evaluation. Current research is focusing on structure-toxicity relationships to guide the design of safer analogs.
Looking forward, 2-Phenylpyrrolidine continues to be a valuable scaffold in medicinal chemistry, with ongoing research exploring its applications in areas ranging from neurodegenerative diseases to infectious diseases. The compound's versatility, combined with recent synthetic and analytical advancements, positions it as an important tool in drug discovery pipelines. Future studies are expected to further elucidate its pharmacological potential and optimize its therapeutic applications.
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